3-(1-Benzylpiperidin-4-yl)pyridine
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Overview
Description
3-(1-Benzylpiperidin-4-yl)pyridine is a synthetic derivative of piperidine, a heterocyclic organic compound. It is known for its stimulant properties and is structurally similar to methylphenidate (Ritalin). This compound has attracted significant attention in scientific research due to its potential medicinal and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)pyridine typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . The reaction conditions often include the use of palladium catalysts and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems ensures efficient and high-yield production. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction typically produces fully hydrogenated piperidine derivatives.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on the central nervous system and its potential as a stimulant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)pyridine involves its interaction with the central nervous system. It is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. This action is similar to that of methylphenidate, which is used to treat attention deficit hyperactivity disorder (ADHD). The compound’s molecular targets include dopamine transporters and other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: Structurally similar and also acts as a dopamine reuptake inhibitor.
4-Benzylpiperidine: Shares the piperidine core structure and has similar stimulant properties.
3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: Another derivative with potential medicinal applications.
Uniqueness
3-(1-Benzylpiperidin-4-yl)pyridine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to act as a dopamine reuptake inhibitor makes it a valuable compound for research into neurological disorders and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-5-15(6-3-1)14-19-11-8-16(9-12-19)17-7-4-10-18-13-17/h1-7,10,13,16H,8-9,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNTEMCQVEZMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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